molecular formula C10H11F3N2O3 B1455748 N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline CAS No. 1183236-47-6

N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline

Cat. No. B1455748
M. Wt: 264.2 g/mol
InChI Key: RWHNUVSVNLAVON-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H11F3N2O31. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”. The synthesis of similar compounds often involves reactions of anilines2, but the exact method would depend on the specific reactants and conditions.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”.



Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”. Anilines can undergo a variety of reactions, including acylation and nitration2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, I couldn’t find specific data for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”.


Scientific Research Applications

Synthesis and Application in Materials Science

  • Nonlinear Optics

    Bagheri and Entezami (2002) synthesized polymers containing donor–acceptor Schiff base in the side chain, useful for nonlinear optics. These compounds, including derivatives of anilines like N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline, were characterized by spectroscopic methods, and their nonlinear optical properties were studied (Bagheri & Entezami, 2002).

  • Liquid Crystals

    Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(benzylidene)aniline, including trifluoromethyl derivatives. They investigated liquid crystalline properties like phase transitions, textures, and molecular dipole moments, revealing the influence of the moderately polar nature of these mesogens (Miyajima et al., 1995).

  • Electron Transport Materials

    Matsui et al. (1993) studied N-(Nitrofluorenylidene)anilines, synthesized for use as electron transport materials in electrophotography. The 2-trifluoromethyl derivatives from 2,4,7-trinitrofluorenone showed high compatibility and stability (Matsui et al., 1993).

Synthesis Methods and Chemical Analysis

  • Spectroscopic Studies

    Finazzi et al. (2003) conducted infrared spectroscopic studies, complemented by theoretical calculations, on N-(2-phenoxyethyl)aniline and its derivatives. This research offers insights into the vibrational, geometrical, and electronic properties of similar compounds (Finazzi et al., 2003).

  • Chemical Reactivity and Antimicrobial Activity

    Subi et al. (2022) explored the structural, vibrational, chemical, and antimicrobial activity of synthesized compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline. This study included spectroscopic analysis and molecular dynamic simulations (Subi et al., 2022).

  • Synthesis of Quinolin-4-ones

    Gong and Kato (2004) described a method for synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, starting from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. This process shows the versatility of anilines in synthetic chemistry (Gong & Kato, 2004).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. I couldn’t find an SDS for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”, but SDS for similar compounds like aniline3 and bis(2-methoxyethyl) ether4 are available.


Future Directions

The future directions for research on a specific compound would depend on its potential applications in fields like medicine, materials science, etc. Without more information on “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”, it’s difficult to speculate on future directions.


Please note that this information is quite general and may not fully address your request. For a comprehensive analysis, consultation with a chemist or access to specialized databases and scientific literature may be necessary.


properties

IUPAC Name

N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNUVSVNLAVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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